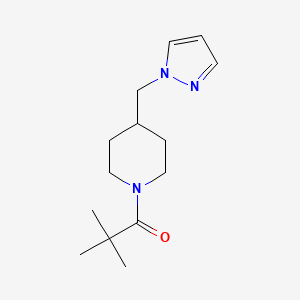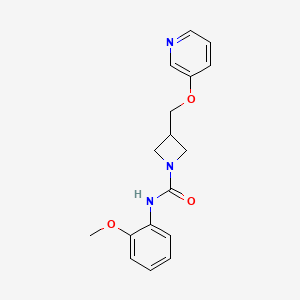
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as MPAC, is a chemical compound that belongs to the class of azetidine carboxamides. MPAC has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide may also act by modulating the activity of various neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate.
Efectos Bioquímicos Y Fisiológicos
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various in vitro and in vivo studies. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in neurodegenerative diseases. N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has also been shown to increase the levels of GABA and decrease the levels of glutamate, which may contribute to its anticonvulsant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied, and its properties and potential therapeutic applications are well understood. However, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide may exhibit different properties in different experimental conditions, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide and its biochemical and physiological effects. Finally, more research is needed to determine the long-term effects and potential side effects of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, particularly in humans.
Conclusion
In conclusion, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is a chemical compound with significant potential for therapeutic applications. Its synthesis method is relatively straightforward, and its properties and potential therapeutic applications are well understood. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term effects and potential side effects.
Métodos De Síntesis
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide can be synthesized by the reaction of 2-methoxybenzyl bromide with 3-pyridylmethanol, followed by the addition of azetidine-1-carboxylic acid and triethylamine. The reaction takes place in the presence of a suitable solvent, such as dichloromethane, and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide. The resulting N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is then purified by column chromatography, yielding a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various in vitro and in vivo studies. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-16-7-3-2-6-15(16)19-17(21)20-10-13(11-20)12-23-14-5-4-8-18-9-14/h2-9,13H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXXKORZLMZSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)
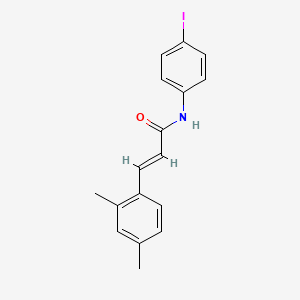
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2602113.png)
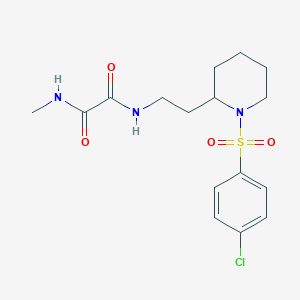
![1,3-dimethyl-7-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2602116.png)
![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)
![1-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine, Mixture of diastereomers](/img/structure/B2602119.png)
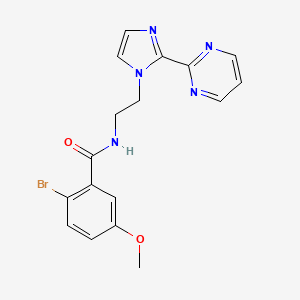
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
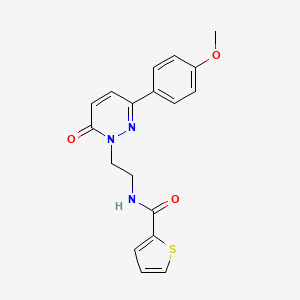
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)
![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)
